molecular formula C8H11N B3334113 2-Methyl-6-(trideuteriomethyl)aniline CAS No. 343272-28-6

2-Methyl-6-(trideuteriomethyl)aniline

Cat. No.: B3334113
CAS No.: 343272-28-6
M. Wt: 124.2 g/mol
InChI Key: UFFBMTHBGFGIHF-FIBGUPNXSA-N
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Description

2-Methyl-6-(trideuteriomethyl)aniline is a deuterated organic compound where three hydrogen atoms in the methyl group are replaced by the stable isotope deuterium. This modification makes it a valuable non-radioactive tracer and internal standard in analytical chemistry, particularly in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium allows researchers to track the fate of molecules in complex systems with high precision and minimal background interference. Its primary research value lies in metabolism studies, pharmacokinetics, and reaction mechanism analysis, where it helps elucidate biological pathways and degradation profiles without interfering with the native biological activity. This compound is strictly for non-human research applications. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

2-methyl-6-(trideuteriomethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBMTHBGFGIHF-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575895
Record name 2-Methyl-6-(~2~H_3_)methylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343272-28-6
Record name 2-Methyl-6-(~2~H_3_)methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 343272-28-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trideuteriomethyl)aniline typically involves the deuteration of 2,6-dimethylaniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trideuteriomethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products

    Oxidation: Nitro- or nitroso-derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-Methyl-6-(trideuteriomethyl)aniline is utilized in several scientific research fields:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism by which 2-Methyl-6-(trideuteriomethyl)aniline exerts its effects is primarily through its isotopic labeling. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Aniline Derivatives

Compound Name Molecular Formula Substituents (Position 2 and 6) Molecular Weight Key Applications References
This compound C₈H₈D₃N Methyl (-CH₃), Trideuteriomethyl (-CD₃) 137.22 Isotopic labeling, mechanistic studies (Inferred)
2-Ethyl-6-methylaniline C₉H₁₃N Ethyl (-C₂H₅), Methyl (-CH₃) 135.21 Chemical synthesis intermediate
2-Ethyl-6-(trifluoromethyl)aniline C₉H₁₀F₃N Ethyl (-C₂H₅), Trifluoromethyl (-CF₃) 189.18 Collision cross-section analysis
2-Methyl-6-(trifluoromethyl)aniline C₈H₆F₃N Methyl (-CH₃), Trifluoromethyl (-CF₃) 175.14 Organic building block
2-Methyl-6-(prop-1-en-2-yl)aniline C₁₀H₁₃N Methyl (-CH₃), Alkenyl (-C₃H₅) 147.22 Pharmaceutical intermediates

Research Findings and Implications

  • Sensing Applications : Aniline derivatives with electron-donating groups (e.g., -CH₃) exhibit sensitivity to aromatic amines via H-bonding-induced electron transfer, as seen in DCM/Al-ITQ-HB composites .
  • Synthetic Utility : Steric hindrance from ethyl or trifluoromethyl groups can direct regioselectivity in electrophilic substitution reactions .

Biological Activity

2-Methyl-6-(trideuteriomethyl)aniline, with the CAS number 343272-28-6, is a deuterated derivative of aniline that has garnered attention in various fields of biological and medicinal research. This compound is characterized by its unique molecular structure, which includes a methyl group and a trideuteriomethyl group attached to the aniline ring. The incorporation of deuterium is significant as it can influence the compound's metabolic pathways and biological activity.

The biological activity of this compound can be understood through its interaction with various biological targets, particularly enzymes involved in drug metabolism. The presence of deuterium alters the kinetic isotope effects (KIEs), which can affect the rates of enzymatic reactions. This property makes it a useful tool for studying metabolic pathways and enzyme mechanisms.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. For instance, studies have shown that deuterated analogs can have improved stability and reduced clearance rates in vivo, which may enhance their therapeutic efficacy. The specific pharmacokinetic profile of this compound remains to be fully elucidated but is expected to follow similar trends observed in other deuterated compounds.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study focused on the interaction of anilinic compounds with cytochrome P450 enzymes demonstrated that this compound could serve as a substrate for N-dealkylation processes. The KIEs observed suggested that the rate-determining step involved bond cleavage, which was influenced by the presence of deuterium .
  • Potential Therapeutic Applications : Preliminary investigations into the therapeutic potential of this compound have indicated possible applications in treating conditions such as neurodegenerative diseases. Its structural similarity to known acetylcholinesterase inhibitors suggests it may also exhibit similar inhibitory effects, although further studies are required to confirm this hypothesis .
  • Antimicrobial Properties : Another area of research has explored the antimicrobial properties of aniline derivatives, including this compound. Initial results indicated that modifications in the aniline structure could enhance antimicrobial activity against various pathogens, making it a candidate for further investigation in drug development.

Data Table: Biological Activity Overview

Biological ActivityFindings
Enzyme InteractionSubstrate for cytochrome P450; KIEs suggest bond cleavage involved
PharmacokineticsPotential for improved stability and reduced clearance
Therapeutic ApplicationsPossible acetylcholinesterase inhibition; further studies needed
Antimicrobial PropertiesEnhanced activity against pathogens noted in preliminary studies

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Methyl-6-(trideuteriomethyl)aniline, and how does deuterium substitution influence spectral interpretation?

Methodological Answer:

  • Vibrational Spectroscopy : Deuterium substitution alters vibrational modes (e.g., C-D stretching at ~2100–2200 cm⁻¹ vs. C-H at ~2800–3000 cm⁻¹), enabling differentiation in IR/Raman spectra. Isotopic labeling simplifies peak assignments in complex mixtures .
  • NMR : Deuterium in the trideuteriomethyl group reduces signal splitting due to its spin-1 nature. However, residual protonated impurities can complicate 1^1H NMR interpretation. Quantify isotopic purity via 2^2H NMR or mass spectrometry .
  • Mass Spectrometry : Look for molecular ion clusters (e.g., M, M+1, M+2) to confirm isotopic enrichment. High-resolution MS distinguishes isotopic patterns from background noise .

Q. How can researchers optimize synthetic routes for this compound to ensure high isotopic purity?

Methodological Answer:

  • Deuterium Source : Use deuterated reagents (e.g., CD3_3I or CD3_3OD) in methylation steps. Monitor reaction kinetics, as deuterium may slow reaction rates due to kinetic isotope effects (KIEs) .
  • Purification : Employ column chromatography or recrystallization with deuterated solvents to avoid proton exchange. Validate purity via isotopic ratio mass spectrometry (IRMS) or 2^2H NMR .
  • Side Reactions : Minimize proton contamination by using anhydrous conditions and deuterium-compatible catalysts (e.g., Pd/C in D2_2O for hydrogenation) .

Advanced Research Questions

Q. What isotopic effects are observed in cytochrome P450-mediated N-dealkylation of this compound, and how do they inform reaction mechanisms?

Methodological Answer:

  • Mechanistic Insights : Deuterium substitution in the methyl group increases the C-D bond strength (~5–10 kJ/mol vs. C-H), slowing cleavage rates. Compare turnover numbers (kcat_\text{cat}) between deuterated and protiated analogs to quantify KIEs .
  • Experimental Design : Use LC-MS/MS to track deuterium retention in metabolites. A reduced kcat_\text{cat} and deuterium retention in products suggest rate-limiting hydrogen-atom transfer (HAT) steps .
  • Case Study : In [D3_3]-labeled analogs, a KIE >2 indicates HAT dominates over electron transfer in the P450 catalytic cycle .

Q. How does deuterium labeling in this compound enhance pharmacokinetic stability in drug metabolism studies?

Methodological Answer:

  • Metabolic Stability : Deuterium substitution slows oxidative metabolism (e.g., CYP450-mediated demethylation) by increasing bond dissociation energy. Conduct in vitro microsomal assays to compare t1/2_{1/2} of deuterated vs. non-deuterated compounds .
  • Isotope Tracing : Use 2^2H NMR or LC-HRMS to quantify deuterium loss in metabolites. Higher retention correlates with improved metabolic stability .
  • Limitations : Deuterium may not universally improve stability; site-specific effects (e.g., steric hindrance) must be validated experimentally .

Contradictions and Resolutions

  • Spectral Overlaps : notes vibrational peaks for trifluoromethyl analogs may overlap with deuterated species. Resolve via isotopic labeling controls and DFT simulations .
  • Synthetic Yields : and report conflicting reaction efficiencies. Optimize conditions (temperature, solvent deuteration) to reconcile discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(trideuteriomethyl)aniline
Reactant of Route 2
2-Methyl-6-(trideuteriomethyl)aniline

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